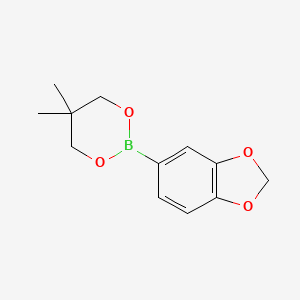
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a dioxaborinane ring
Vorbereitungsmethoden
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 1,3-benzodioxole with appropriate boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boronate esters in the presence of a catalyst such as palladium. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole-5-yl-methyl-maleimide: Known for its photoinitiator properties in polymerization reactions.
4-(1,3-Benzodioxole-5-yl)thiosemicarbazide: Studied for its potential antitumor activity.
The uniqueness of this compound lies in its specific boron-containing structure, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Eigenschaften
CAS-Nummer |
94838-83-2 |
|---|---|
Molekularformel |
C12H15BO4 |
Molekulargewicht |
234.06 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H15BO4/c1-12(2)6-16-13(17-7-12)9-3-4-10-11(5-9)15-8-14-10/h3-5H,6-8H2,1-2H3 |
InChI-Schlüssel |
LHKFRRFQMUZOMC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


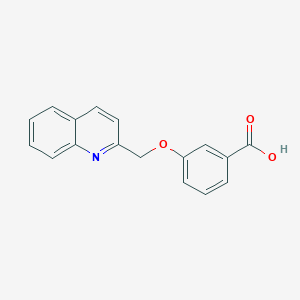
sulfamoyl}benzoic acid](/img/structure/B8418121.png)

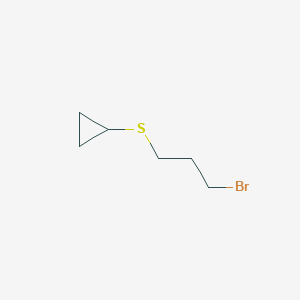
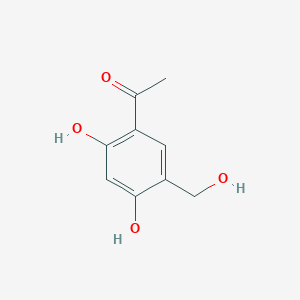
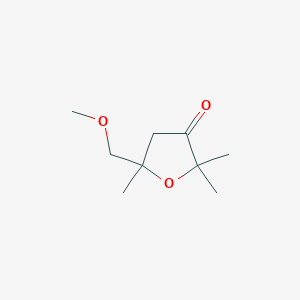
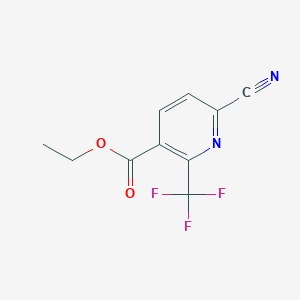
![1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-](/img/structure/B8418159.png)
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
![3-Amino-4-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8418184.png)


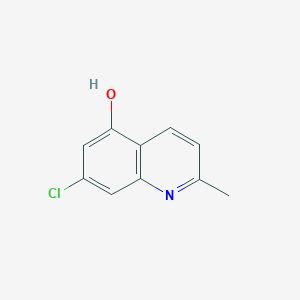
![3-(2,2,2-Trifluoroethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B8418212.png)
